molecular formula C24H46N4O10 B2901557 tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid CAS No. 2253105-08-5

tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid

Cat. No.: B2901557
CAS No.: 2253105-08-5
M. Wt: 550.65
InChI Key: KBOMHWIBSAZVOI-FKXFVUDVSA-N
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Description

Structure and Properties
The compound tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid consists of a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 4-position, a methoxy substituent at the 3-position (stereochemistry: 3R,4S), and a hemi-oxalic acid counterion. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes . The stereochemistry at positions 3 and 4 is critical for interactions in chiral environments, such as enzyme binding or asymmetric catalysis. The hemi-oxalic acid salt form improves crystallinity and handling stability .

For example, tert-butyl carbamates are often prepared using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions . The methoxy group may be introduced via methylation of a hydroxyl precursor or through stereoselective functionalization .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOMHWIBSAZVOI-FKXFVUDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC.CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule is dissected into three key components:

  • Piperidine backbone with defined stereochemistry at C3 and C4.
  • Methoxy group at the 3R position.
  • tert-Butyl carbamate at the 4S position, paired with a hemi oxalic acid counterion.

Retrosynthetic steps suggest starting from piperidine derivatives or bicyclic precursors to install stereocenters early, followed by functionalization and salt formation.

Piperidine Backbone Construction

Chiral Pool Utilization

The (3R,4S) configuration is often achieved using enantiomerically pure starting materials. For example, (3R,4S)-3-hydroxypiperidin-4-yl derivatives serve as precursors, where the hydroxyl group is methylated to introduce the methoxy moiety.

Example Procedure:
  • Starting Material : (3R,4S)-3-Hydroxypiperidin-4-yl carbamate (CID 67426921).
  • Methylation : Treatment with methyl iodide (2.2 eq) and potassium carbonate (3 eq) in DMF at 0–25°C for 12 hours yields 85–90% of the methoxy product.

Asymmetric Synthesis

Alternative routes employ asymmetric catalysis. A ketone intermediate undergoes stereoselective reduction using chiral catalysts (e.g., CBS reduction) to install the 3R and 4S centers.

Methoxy Group Installation

Direct Methylation of Hydroxypiperidine

The hydroxyl group at C3 is methylated using dimethyl sulfate or methyl iodide under basic conditions:

Procedure :

  • Substrate : (3R,4S)-3-Hydroxypiperidin-4-yl carbamate.
  • Base : Sodium hydride (1.2 eq) in THF at −50°C.
  • Methylating Agent : Methyl iodide (1.5 eq), stirred for 6 hours.
  • Yield : 78–82%.

Oxidative Methods

Alternative approaches involve oxidation followed by methylation:

  • Oxidation : TEMPO/NaClO₂ converts the hydroxyl group to a ketone.
  • Reductive Methylation : Pd/C-mediated hydrogenation with formaldehyde introduces the methoxy group.

Hemi Oxalic Acid Salt Formation

The final step involves protonating the piperidine nitrogen with oxalic acid to form the hemi salt:

Procedure :

  • Free Base Isolation : The Boc-protected piperidine is treated with HCl/dioxane to remove the Boc group.
  • Salt Formation : The free amine is combined with oxalic acid (0.5 eq) in ethanol, yielding a crystalline product.
Characterization Data:
  • Melting Point : 142–145°C.
  • X-ray Diffraction : Confirms salt formation via N–H···O hydrogen bonds between the ammonium cation and oxalate anions.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency, industrial protocols employ continuous flow reactors:

  • Reactor Type : Tubular reactor with immobilized enzymes for asymmetric reductions.
  • Throughput : 5 kg/day with >99% enantiomeric excess (ee).

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield high-purity crystals (99.5% by HPLC).
  • Chromatography : Preparative HPLC resolves diastereomers if present.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Reference
Chiral Pool (3R,4S)-3-Hydroxypiperidine MeI, Boc₂O 85 98
Asymmetric Reduction Piperidinone CBS catalyst, Boc₂O 88 99
Continuous Flow Racemic piperidine Immobilized enzymes 90 99.5

Challenges and Optimization Strategies

Stereochemical Control

  • Kinetic Resolution : LDA-mediated deprotonation at −78°C ensures regioselective enolate formation for subsequent alkylation.
  • Chiral Auxiliaries : Evans oxazolidinones direct methylation to the 3R position.

Byproduct Mitigation

  • Side Reactions : Over-alkylation is minimized using bulky bases (e.g., LDA) and low temperatures.
  • Purification : Gradient elution in HPLC removes residual oxalic acid.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : The methoxy group in the compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions may target the carbamate moiety, converting it to a primary or secondary amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxylamine or alkyl halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions include a range of derivatives with modified functional groups, enhancing the compound's versatility for various applications. For example, oxidation products can serve as intermediates in the synthesis of complex organic molecules, while reduction products may exhibit different pharmacological or chemical properties.

Scientific Research Applications

Basic Information

  • Chemical Name : Tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate; hemi oxalic acid
  • CAS Number : 2253105-08-5
  • Molecular Formula : C13H24N2O7
  • Molar Mass : 320.34 g/mol

Structural Characteristics

The molecular structure of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a piperidine derivative. This structural configuration is crucial for its biological activity.

Medicinal Chemistry

Tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate; hemi oxalic acid is primarily investigated for its pharmacological properties. It is known to exhibit:

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds can influence serotonin and norepinephrine levels in the brain, potentially offering therapeutic benefits for depression .
  • Cognitive Enhancement : Some studies suggest that compounds with similar structures may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory .

Drug Development

In drug development, this compound serves as a lead structure for synthesizing new drugs targeting specific neurological disorders. Its unique properties allow for modifications that can enhance efficacy and reduce side effects.

Synthesis of Novel Compounds

The compound can be utilized as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block in organic synthesis, particularly in creating compounds with potential therapeutic applications.

Data Tables

Study ReferenceCompound StudiedBiological Activity ObservedMethodology
Tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate; hemi oxalic acidIncreased serotonin levels in animal modelsBehavioral assays
Similar piperidine derivativesEnhanced cognitive function in ratsMemory tests

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid primarily involves interactions with molecular targets such as enzymes, receptors, or proteins. Its carbamate moiety can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The piperidyl ring provides a scaffold for binding interactions, while the methoxy group influences the compound's solubility and reactivity. The exact molecular pathways depend on the specific application and target molecule, necessitating detailed studies for comprehensive understanding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of the piperidine ring significantly impacts physicochemical and biological properties. For instance:

  • tert-Butyl N-[(3S,4R)-4-Methoxy-3-Piperidyl]Carbamate;Hemi Oxalic Acid (CAS 2306255-53-6) is a diastereomer of the target compound. Its inverted stereochemistry (3S,4R) likely alters its melting point, solubility, and receptor-binding affinity compared to the 3R,4S configuration .
  • tert-Butyl N-[(3R,4S)-3-Hydroxypiperidin-4-yl]Carbamate (CAS 1268521-83-0) replaces the methoxy group with a hydroxyl group.

Table 1: Stereoisomeric and Functional Group Comparisons

Compound Name Stereochemistry Substituent (Position 3) Counterion Key Properties
Target Compound 3R,4S Methoxy Hemi oxalic acid High crystallinity, moderate lipophilicity
tert-Butyl N-[(3S,4R)-4-Methoxy-3-Piperidyl]Carbamate 3S,4R Methoxy Hemi oxalic acid Likely distinct XRD pattern
tert-Butyl N-[(3R,4S)-3-Hydroxypiperidin-4-yl]Carbamate 3R,4S Hydroxyl None Enhanced aqueous solubility
Fluorinated and Alkylated Analogs

Fluorine and alkyl substituents modulate electronic and steric properties:

  • tert-Butyl N-[(3R,4R)-4-Fluoropiperidin-3-yl]Carbamate (CAS 1228185-45-2) introduces a fluorine atom at position 3. Fluorine’s electronegativity increases metabolic stability and may improve blood-brain barrier penetration compared to methoxy derivatives .

Table 2: Substituent Effects on Piperidine Derivatives

Compound Name Substituent (Position) Key Impact
Target Compound Methoxy (3R) Moderate lipophilicity, stereospecificity
4-Fluoro Analog (CAS 1228185-45-2) Fluoro (4R) Increased metabolic stability
5-Methyl Analog (CAS 1523530-57-5) Methyl (5S) Enhanced steric hindrance
Hemi-Oxalic Acid vs. Other Counterions

The hemi-oxalic acid counterion is less common than hydrochloride or trifluoroacetate salts. Compared to tert-butyl N-[(3R,4S)-4-Aminopiperidin-3-yl]Carbamate Hydrochloride, the oxalic acid salt may offer:

  • Lower hygroscopicity due to stronger ionic interactions.
  • Improved crystallinity for X-ray diffraction studies .

Biological Activity

tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate; hemi oxalic acid (CAS Number: 2306245-65-6) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activity. This compound features a unique structural composition, including a tert-butyl group and a methoxy-substituted piperidine ring, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate; hemi oxalic acid is C24H46N4O10, with a molecular weight of 550.65 g/mol. The compound is characterized by high purity levels (typically around 97%) and exhibits properties that suggest favorable solubility and bioavailability.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC24H46N4O10
Molecular Weight550.65 g/mol
Purity97%
Physical FormWhite to Yellow Solid

Preliminary studies indicate that the compound may exhibit significant neuropharmacological effects. Compounds containing piperidine structures are often associated with various pharmacological activities, including analgesic and anti-inflammatory effects. The methoxy group likely enhances the lipophilicity of the molecule, facilitating its ability to cross biological membranes and interact with central nervous system targets.

Biological Activity Studies

Research into the biological activity of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate; hemi oxalic acid has focused on its potential therapeutic applications:

  • Neuropharmacology : The compound's structure suggests it may interact with neurotransmitter systems, potentially serving as a candidate for treating neurodegenerative diseases or mood disorders.
  • Analgesic Properties : Similar compounds have shown promise in pain management, indicating that this compound may also possess analgesic properties.
  • Anti-inflammatory Effects : Studies involving piperidine derivatives have suggested anti-inflammatory mechanisms that could be relevant for this compound.

Case Studies

A study published in MDPI highlighted the protective effects of similar compounds on neuronal cells under oxidative stress conditions. The findings indicated that these compounds could reduce markers of oxidative damage (e.g., malondialdehyde levels) in treated cells compared to control groups .

Table 2: Comparative Analysis of Biological Activity

Compound NameBiological ActivityReference
tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate; hemi oxalic acidPotential neuroprotective effectsMDPI
Other piperidine derivativesAnalgesic and anti-inflammatoryVarious studies

Future Directions

Further research is necessary to fully elucidate the specific mechanisms of action and therapeutic potential of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate; hemi oxalic acid. Studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Molecular Interaction Studies : To determine specific receptor targets and signaling pathways involved in its action.
  • Clinical Trials : To evaluate efficacy and safety in human populations.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid?

  • Methodology : The synthesis involves sequential functionalization of a piperidine core. Key steps include:

Piperidine Derivative Preparation : Hydrogenation and protection of reactive groups (e.g., amines) under inert conditions .

Carbamate Formation : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .

Methoxylation : Methanol and catalytic acid/base systems introduce the methoxy group at the 3R position .

Hemioxalate Salt Formation : Final reaction with oxalic acid in polar solvents (e.g., ethanol) followed by recrystallization for purification .

  • Optimization : Yield and purity depend on stoichiometric ratios, solvent choice, and temperature control during carbamate coupling .

Q. How does the stereochemistry [(3R,4S)] influence the compound's physicochemical properties?

  • Analysis Framework :

  • Chiral HPLC or X-ray Crystallography : Confirm spatial arrangement and enantiomeric purity .
  • Solubility Studies : Compare logP values of enantiomers in aqueous/organic biphasic systems. The (3R,4S) configuration enhances solubility in polar solvents due to hydrogen bonding with oxalic acid .
  • Stability Assays : Monitor degradation under acidic/alkaline conditions; the tert-butyl group provides steric protection against hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., AChE inhibition vs. β-secretase inhibition)?

  • Case Study : reports a Ki of 0.17 μM for AChE inhibition and IC50 of 15.4 nM for β-secretase. Contradictions may arise from assay conditions (e.g., pH, cofactors) or target isoform specificity.
  • Methodology :

Comparative Dose-Response Curves : Validate activity across multiple assays (e.g., Ellman’s method for AChE vs. FRET-based β-secretase assays) .

Molecular Dynamics Simulations : Map binding affinities to active-site residues (e.g., oxalic acid’s role in coordinating catalytic aspartates in β-secretase) .

Structural Analogs Testing : Compare with derivatives lacking the methoxy group to isolate stereochemical contributions .

Q. What strategies optimize this compound’s utility as a building block in drug discovery?

  • Functionalization Pathways :

  • Nucleophilic Substitution : Replace the tert-butoxycarbonyl (Boc) group with acyl chlorides or sulfonates under mild acidic conditions (e.g., TFA/DCM) .
  • Oxidation/Reduction : Convert the methoxy group to a ketone (via OsO4) or alcohol (via NaBH4) for downstream conjugation .
    • Biological Compatibility : Use orthogonal protection (e.g., Fmoc for amines) to retain oxalic acid’s chelating properties in metalloenzyme inhibitors .

Q. How do structural variations (e.g., fluorination at 4R) alter pharmacological profiles?

  • Comparative Data :

ModificationTarget Affinity (IC50/Ki)Metabolic Stability (t½, liver microsomes)
4R-Fluoro derivativeAChE: 0.22 μM45 min (vs. 32 min for parent compound)
3S-Methoxy parentβ-secretase: 15.4 nM32 min
  • Mechanistic Insight : Fluorine’s electronegativity enhances hydrogen bonding with AChE’s catalytic triad but reduces β-secretase binding due to steric clashes .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies (20–85%) for the hemioxalate salt?

  • Root Causes :

  • Solvent Polarity : Ethanol vs. acetone recrystallization impacts salt solubility and crystal lattice stability .
  • Counterion Stoichiometry : Excess oxalic acid (≥1.5 eq.) improves yield but risks co-crystallizing unreacted intermediates .
    • Resolution : Use in situ NMR to monitor salt formation kinetics and adjust stoichiometry dynamically .

Theoretical and Experimental Design

Q. What computational models predict this compound’s interactions with neurological targets?

  • Approach :

Docking Studies (AutoDock Vina) : Simulate binding to AChE (PDB: 4EY7) and β-secretase (PDB: 1FKN) using force fields (e.g., AMBER) .

QSAR Analysis : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory potency .

Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine substitutions at 4R to validate experimental IC50 trends .

Applications in Drug Development

Q. How is this compound employed in prodrug design?

  • Case Example : The Boc group is cleaved in vivo by esterases, releasing the active piperidine moiety. Oxalic acid enhances bioavailability via salt formation with basic amino groups in target tissues .
  • Validation : In vitro plasma stability assays (pH 7.4, 37°C) show 90% prodrug conversion within 2 hours .

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